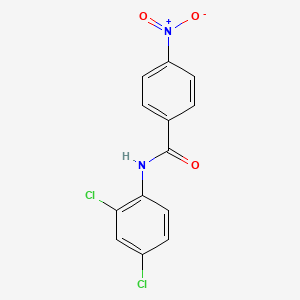![molecular formula C14H11ClFNOS B5733180 4-chloro-2-fluoro-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5733180.png)
4-chloro-2-fluoro-N-[3-(methylthio)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-fluoro-N-[3-(methylthio)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals. This compound is also known as CFMB and has a molecular formula of C14H11ClFNOS. The purpose of
Mecanismo De Acción
The mechanism of action of CFMB is not fully understood. However, it has been proposed that CFMB may exert its anti-tumor effects by inhibiting the activity of protein kinases that are involved in cell proliferation and survival. CFMB may also induce apoptosis by activating caspase enzymes. Furthermore, CFMB may inhibit the production of pro-inflammatory cytokines by suppressing the activity of nuclear factor kappa B (NF-kB).
Biochemical and Physiological Effects
CFMB has been shown to have a low toxicity profile and does not exhibit significant adverse effects on normal cells. In vitro studies have demonstrated that CFMB can inhibit the growth of cancer cells at low concentrations. CFMB has also been shown to reduce the production of pro-inflammatory cytokines in vitro. However, further studies are needed to determine the full extent of CFMB's biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFMB has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. Additionally, CFMB has a low toxicity profile and does not exhibit significant adverse effects on normal cells. However, the limitations of CFMB include its limited solubility in water, which can make it difficult to use in certain experiments. Furthermore, the mechanism of action of CFMB is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on CFMB. One area of focus is to investigate the potential use of CFMB in combination with other anti-cancer agents to enhance its anti-tumor effects. Another area of research is to further elucidate the mechanism of action of CFMB and its effects on various signaling pathways. Additionally, studies are needed to determine the pharmacokinetics and pharmacodynamics of CFMB in vivo to assess its potential use as a therapeutic agent in humans. Finally, the development of more efficient synthesis methods for CFMB may facilitate its use in future research and drug development.
Métodos De Síntesis
The synthesis of CFMB involves the reaction of 4-chloro-2-fluoroaniline with 3-(methylthio)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then subjected to further reaction with N,N-dimethylformamide dimethyl acetal to yield CFMB. This synthesis method has been optimized to produce high yields of CFMB with good purity.
Aplicaciones Científicas De Investigación
CFMB has been extensively studied for its potential applications in pharmaceuticals. It has been found to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. CFMB has also been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. Additionally, CFMB has been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
4-chloro-2-fluoro-N-(3-methylsulfanylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNOS/c1-19-11-4-2-3-10(8-11)17-14(18)12-6-5-9(15)7-13(12)16/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVAJQCWXTUCJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-fluoro-N-[3-(methylthio)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

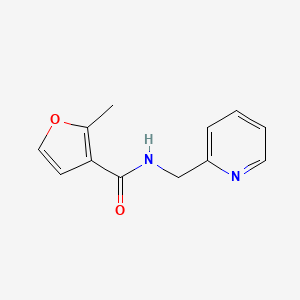

![N-[3-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B5733128.png)

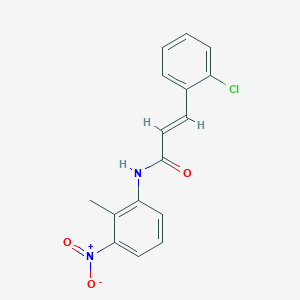
![methyl 3-methoxy-4-{2-[(4-methylbenzyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5733150.png)
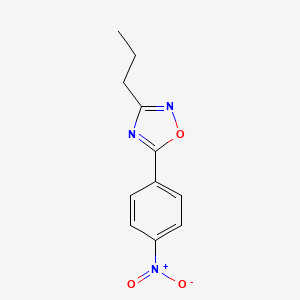
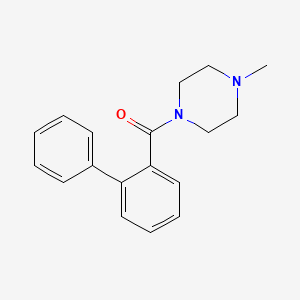
![3-[(difluoromethyl)thio]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B5733165.png)


![N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5733175.png)
![5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5733186.png)
